molecular formula C25H27FN4O3 B1683797 Cediranib CAS No. 288383-20-0

Cediranib

Katalognummer: B1683797
CAS-Nummer: 288383-20-0
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: XXJWYDDUDKYVKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Cediranib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der Tyrosinkinasen des vaskulären endothelialen Wachstumsfaktorrezeptors. Durch die Bildung einer Blockade an diesen Rezeptoren begrenzt this compound das Wachstum neuer Blutgefäße, die für die Unterstützung des Tumorwachstums unerlässlich sind . Diese Hemmung entzieht Tumorzellen Nährstoffe, verlangsamt oder stoppt ihr Wachstum und verbessert möglicherweise die Wirksamkeit anderer Behandlungen . Die molekularen Ziele von this compound umfassen die vaskulären endothelialen Wachstumsfaktorrezeptoren 1, 2 und 3, die eine Schlüsselrolle bei der Angiogenese spielen .

Wirkmechanismus

Cediranib inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, this compound limits the growth of new blood vessels, which are essential to supporting tumor growth .

Safety and Hazards

Cediranib may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should be handled in a well-ventilated place, with suitable protective clothing, and contact with skin and eyes should be avoided .

Zukünftige Richtungen

Cediranib has shown promising activity in a variety of solid malignancies, in preclinical models and in clinical trials . It has been found to be effective in patients with ovarian cancer at a dose of 20 mg/day . Future research is likely to focus on its use in combination with other drugs, and in different types of cancer .

Biochemische Analyse

Biochemical Properties

Cediranib plays a significant role in biochemical reactions by inhibiting VEGF receptor tyrosine kinases. It interacts with VEGF receptors 1, 2, and 3, blocking their activity and thereby preventing the downstream signaling that promotes angiogenesis . This compound binds to the ATP-binding site of these receptors, inhibiting their kinase activity and subsequent phosphorylation of downstream targets . This interaction is highly specific and potent, with an IC50 value of less than 1 nmol/L .

Cellular Effects

This compound exerts profound effects on various cell types, particularly endothelial cells, which are crucial for blood vessel formation. By inhibiting VEGF receptors, this compound disrupts the signaling pathways that promote endothelial cell proliferation, migration, and survival . This leads to reduced angiogenesis and, consequently, decreased tumor growth and metastasis . Additionally, this compound has been shown to enhance the efficacy of other anti-cancer treatments by starving tumor cells of nutrients and oxygen .

Molecular Mechanism

At the molecular level, this compound inhibits the kinase activity of VEGF receptors by binding to their ATP-binding sites . This prevents the receptors from phosphorylating downstream signaling molecules, such as phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are essential for cell survival and proliferation . By blocking these pathways, this compound induces apoptosis in endothelial cells and inhibits tumor angiogenesis . Furthermore, this compound has been shown to downregulate the expression of genes involved in angiogenesis, such as VEGF and its receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is absorbed moderately slowly, with a half-life ranging from 12 to 35 hours . It is metabolized primarily by flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . Over time, this compound’s inhibitory effects on VEGF receptors lead to sustained anti-angiogenic activity, which is crucial for its therapeutic efficacy . Long-term exposure to this compound may result in the development of resistance mechanisms in tumor cells, necessitating combination therapies to maintain its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that chronic administration of this compound at doses as low as 1.5 mg/kg/day can significantly inhibit tumor growth in various xenograft models . Higher doses of this compound have been associated with increased anti-tumor efficacy but also with a higher incidence of adverse effects, such as hypertension and gastrointestinal toxicity . These findings highlight the importance of optimizing this compound dosage to balance efficacy and safety in clinical settings .

Metabolic Pathways

This compound is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . These enzymes facilitate the biotransformation of this compound into its metabolites, which are primarily excreted in feces . The metabolic pathways of this compound are crucial for its clearance from the body and influence its pharmacokinetic properties . Understanding these pathways is essential for predicting drug interactions and optimizing this compound dosing regimens .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to serum albumin and α1-acid glycoprotein, with approximately 95% of this compound in human plasma being protein-bound . These transport mechanisms are critical for this compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular transporters and binding proteins. This compound has been shown to localize primarily in the cytoplasm, where it exerts its inhibitory effects on VEGF receptors . Additionally, this compound’s interaction with P-glycoprotein and other efflux transporters can affect its accumulation in specific cellular compartments, such as the nucleus and mitochondria . Understanding this compound’s subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic use .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Cediranib durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound modifizieren und möglicherweise seine pharmakologischen Eigenschaften verändern.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung hydroxylierter Derivate führen, während Substitutionsreaktionen zu verschiedenen substituierten Analoga von this compound führen können .

Vergleich Mit ähnlichen Verbindungen

Cediranib wird oft mit anderen Hemmern des vaskulären endothelialen Wachstumsfaktorrezeptors verglichen, wie zum Beispiel:

    Bevacizumab: Ein monoklonaler Antikörper, der den vaskulären endothelialen Wachstumsfaktor A hemmt.

    Sunitinib: Ein kleines Molekül, das mehrere Rezeptortyrosinkinasen hemmt, darunter vaskuläre endotheliale Wachstumsfaktorrezeptoren.

    Sorafenib: Ein weiteres kleines Molekül, das mehrere Kinasen angreift, darunter vaskuläre endotheliale Wachstumsfaktorrezeptoren.

Die Besonderheit von this compound liegt in seiner hohen Potenz und Selektivität für vaskuläre endotheliale Wachstumsfaktorrezeptoren, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht . Seine orale Bioverfügbarkeit und seine Fähigkeit, alle drei vaskulären endothelialen Wachstumsfaktorrezeptoren zu hemmen, unterscheiden es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWYDDUDKYVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183035
Record name Cediranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cediranib inhibits vacular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential to supporting tumor growth. Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments. Preclinical evidence indicated that the drug had a high affinity at these sites, and was well tolerated and efficacious in animal studies.
Record name Cediranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

288383-20-0
Record name Cediranib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288383-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cediranib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288383200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cediranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cediranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fLUORO-2-METHYLINDOL-5-YLOXY)-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOSY)QUINAZOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEDIRANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQU9IPY4K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Using a procedure identical to that described in Example 237, 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (2 g, 6.22 mmol), (prepared as described for the starting material in Example 9), was reacted with 4-fluoro-5-hydroxy-2-methylindole (1.23 g, 7.46 mmol), (prepared as described for the starting material in Example 237), to give 4-(4-fluoro-2-methylindol-5-yloxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (1.41 g, 50%).

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C1CC[N+]2(C1)CCC2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol (2.5 g) in 1-methyl-2-pyrrolidinone (25 ml) and methyl tert-butyl ether (1.8 ml) was added potassium carbonate (815 mg). The mixture was degassed by holding under vacuum and letting down with nitrogen. This was carried out five times. The mixture was heated to 80° C. and 4-azoniaspiro[3,4]octane bromide (1.75 g) was added. The mixture was maintained at 80° C. for 3.5 hours. To the hot mixture was added water (27 ml) over 2 hours. The mixture was cooled to 64° C. and the solid filtered. The solid was washed with 1:1 v/v 1-methyl-2-pyrrolidinone/water (5 ml) and then water (4×5 ml). The solid was dried in a vacuum oven to give 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
815 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Azoniaspiro[3,4]octane chloride (1.14 g) was added to a mixture of 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol (2.5 g), 1-methyl-2-pyrrolidinone (25 ml), methyl tert-butyl ether (1.8 ml) and potassium carbonate (815 mg) at 80° C. After stirring at 80° C. for 3 hours water (27 ml) was added over 40 minutes. The mixture was allowed to cool to 20° C. and left overnight. The mixture was reheated to 60° C. and filtered. The filter cake was washed with 1:1 v/v 1-methyl-2-pyrrolidinone/water (5 ml) and then with water (4×5 ml). The solid was dried in a vacuum oven to give 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline.
Name
4-Azoniaspiro[3,4]octane chloride
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
815 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cediranib
Reactant of Route 2
Reactant of Route 2
Cediranib
Reactant of Route 3
Reactant of Route 3
Cediranib
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cediranib
Reactant of Route 5
Reactant of Route 5
Cediranib
Reactant of Route 6
Reactant of Route 6
Cediranib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.